![molecular formula C9H8N2O3 B1315634 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 66690-78-6](/img/structure/B1315634.png)
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Overview
Description
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring The presence of two methyl groups at positions 1 and 7 adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired oxazine derivative . Another approach includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit biological activities such as anti-inflammatory and analgesic effects. Research published in the Journal of Heterocyclic Chemistry indicates that derivatives of this compound could be synthesized to enhance these properties for therapeutic applications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals. For instance, it can be used in the synthesis of other heterocyclic compounds that have applications in medicinal chemistry .
Material Science
In material science, this compound can be utilized in the development of polymers and other advanced materials. Its properties may contribute to improved thermal stability and mechanical strength in composite materials.
Analytical Chemistry
The compound is also relevant in analytical chemistry as a standard reference material for chromatographic techniques. Its stability and specific chemical characteristics make it suitable for use in mass spectrometry and other analytical methods to identify and quantify substances in complex mixtures .
Case Study 1: Anti-inflammatory Properties
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that modifications to the molecular structure could enhance its efficacy as an anti-inflammatory agent.
Case Study 2: Synthesis of Derivatives
Research involving the synthesis of various derivatives of this compound showed promising results in creating compounds with enhanced biological activity. These derivatives were tested for their potential use as novel therapeutic agents against specific diseases.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The compound may also inhibit protein tyrosine kinases, affecting signal transduction pathways involved in cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties and potential as a PI3K inhibitor.
Pyrido[2,3-d]pyrimidin-7-one: Studied for its ability to inhibit protein tyrosine kinases and cyclin-dependent kinases.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione stands out due to its unique structural features and the presence of two methyl groups, which may influence its reactivity and interaction with biological targets
Biological Activity
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS Number: 66690-78-6) is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 192.17 g/mol
- Density : 1.364 g/cm³
- Boiling Point : 349.241°C at 760 mmHg
The compound features a pyridine ring fused with an oxazine ring, characterized by two methyl groups at positions 1 and 7. This unique structure contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by base addition to yield the oxazine derivative .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell proliferation and survival. Inhibitors derived from this compound have shown potential in cancer therapy by disrupting signaling pathways that promote tumor growth .
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in melanoma cells .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against Gram-positive bacteria and certain fungi .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several derivatives of this compound. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast cancer cells by up to 70% compared to controls. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Testing
In a separate investigation focusing on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity than their electron-donating counterparts. The minimum inhibitory concentration (MIC) values were determined to be as low as 15 µg/mL for certain derivatives against Staphylococcus aureus .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,7-dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione?
- Methodological Answer : A common approach involves cyclization of substituted pyridine precursors with reagents like triphosgene (bis(trichloromethyl) carbonate) in anhydrous 1,4-dioxane under reflux. For example, intermediates such as 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be treated with triphosgene to form fused oxazine-dione scaffolds . Methylation at the 1- and 7-positions is typically achieved using methyl iodide in the presence of a base like diisopropylethylamine, yielding derivatives with >75% efficiency .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is critical. For instance, ¹H NMR can resolve methyl groups at positions 1 and 7 (δ ~3.0–3.5 ppm as singlets), while carbonyl signals (C=O) appear at δ ~160–170 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₈N₂O₃: [M+H]⁺ calc. 193.06, observed 193.05) . Melting point analysis and HPLC retention times further confirm purity .
Advanced Research Questions
Q. How do substituents at positions 1 and 7 influence the compound’s reactivity in ring-opening or nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing oxazine-dione core directs nucleophilic attack to the C-2 carbonyl. Methyl groups at 1 and 7 sterically hinder reactions at adjacent positions but stabilize intermediates via hyperconjugation. For example, reactions with diethyl malonate under basic conditions (NaH, 150°C) yield substituted naphthyridines via malonate insertion at C-2, with regiochemistry confirmed by X-ray crystallography . Kinetic studies (e.g., using in situ IR) reveal that bulkier substituents reduce reaction rates by ~40% .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity or receptor binding (e.g., CRF-1 antagonism in ) may arise from assay conditions. Standardize protocols:
- Use isogenic cell lines (e.g., HEK293T for CRF-1) to minimize genetic variability.
- Compare IC₅₀ values under matched ATP concentrations (e.g., 10 µM vs. 100 µM).
- Validate target engagement via competitive binding assays (e.g., fluorescent polarization) .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like kinases or oxidoreductases?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 3KJ2 for CRF-1) identifies key interactions:
- Hydrogen bonding between the dione oxygen and Arg³⁰⁵.
- Hydrophobic contacts with methyl groups and Phe³¹⁶.
MD simulations (GROMACS) assess stability; RMSD <2 Å over 50 ns indicates stable binding .
Q. Experimental Design & Optimization
Q. What solvent systems and catalysts improve yields in cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., with aryl boronic acids) achieve >80% yield using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C. Additives like K₂CO₃ (2 equiv) enhance transmetallation. For Buchwald-Hartwig aminations, Xantphos/Pd₂(dba)₃ in toluene at 110°C gives optimal results .
Q. How can regioselective functionalization at the pyridine ring be achieved without disrupting the oxazine-dione core?
- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) targets the pyridine ring’s electron-deficient C-5 position. Use HNO₃/H₂SO₄ (0°C, 2 h) to install nitro groups (confirmed by NOESY for regiochemistry). Reduction with H₂/Pd-C yields amines for further derivatization .
Q. Data Analysis & Validation
Q. What analytical techniques differentiate between tautomeric forms of this compound in solution?
Properties
IUPAC Name |
1,7-dimethylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-4-6-7(10-5)11(2)9(13)14-8(6)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNGRQWSNKXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540441 | |
Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66690-78-6 | |
Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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